Ethyl 1-{3-[(benzylcarbamoyl)amino]benzyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-(3-{[(BENZYLAMINO)CARBONYL]AMINO}BENZYL)-4-PIPERIDINECARBOXYLATE is a complex organic compound with a molecular structure that includes a benzylamino group, a piperidine ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(3-{[(BENZYLAMINO)CARBONYL]AMINO}BENZYL)-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with a suitable carbonyl compound to form a benzylamino intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of ETHYL 1-(3-{[(BENZYLAMINO)CARBONYL]AMINO}BENZYL)-4-PIPERIDINECARBOXYLATE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(3-{[(BENZYLAMINO)CARBONYL]AMINO}BENZYL)-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 1-(3-{[(BENZYLAMINO)CARBONYL]AMINO}BENZYL)-4-PIPERIDINECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of ETHYL 1-(3-{[(BENZYLAMINO)CARBONYL]AMINO}BENZYL)-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 1-(3-{[(BENZYLAMINO)CARBONYL]AMINO}BENZYL)-4-PIPERIDINECARBOXYLATE include:
ETHYL {[(BENZYLAMINO)CARBONYL]AMINO}ACETATE: A related compound with a similar benzylamino group but different ester functionality.
N-BENZYL-3-AMINOPROPIONIC ACID ETHYL ESTER: Another compound with a benzylamino group and ethyl ester, but differing in the carbon chain length.
Properties
Molecular Formula |
C23H29N3O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 1-[[3-(benzylcarbamoylamino)phenyl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H29N3O3/c1-2-29-22(27)20-11-13-26(14-12-20)17-19-9-6-10-21(15-19)25-23(28)24-16-18-7-4-3-5-8-18/h3-10,15,20H,2,11-14,16-17H2,1H3,(H2,24,25,28) |
InChI Key |
UVIKUTKBCSUDDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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